molecular formula C10H8ClNO B088731 2-Chloro-6-methoxyquinoline CAS No. 13676-02-3

2-Chloro-6-methoxyquinoline

Cat. No. B088731
CAS RN: 13676-02-3
M. Wt: 193.63 g/mol
InChI Key: ZFEJTYQUWRVCFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Chloro-6-methoxyquinoline, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves multiple steps including cyclization, nitrification, and chlorination. These processes start from simple raw materials under mild reaction conditions, suitable for large-scale studies, achieving high yields up to 85% (Lei Zhao, Fei Lei, & Yuping Guo, 2017). Another example, the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine, demonstrates the versatility of methods available for constructing quinoline derivatives through condensation, cyclization, hydrolysis, decarboxylation, and chlorination steps, with optimization of reaction conditions to improve yields (Jiang Jia-mei, 2010).

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxyquinoline derivatives has been extensively studied using techniques like 1H NMR and MS, confirming the structures of synthesized compounds. For instance, the synthesis and structural confirmation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline highlights the detailed analysis necessary for confirming the molecular structures of quinoline derivatives (Min Wang et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives, including 2-Chloro-6-methoxyquinoline, exhibit a range of chemical reactions and properties that are of interest for various applications. For example, studies have shown that certain quinoline compounds can act as chemosensors for metal ions, demonstrating their utility in sensing applications (L. Prodi et al., 2001).

Physical Properties Analysis

The physical properties of 2-Chloro-6-methoxyquinoline derivatives, such as their crystalline structures and thermal behaviors, are crucial for understanding their stability and suitability for various applications. X-ray crystallography, for example, has been employed to determine the crystal structures of these compounds, providing insight into their solid-state chemistry and potential uses in material science (S.-J. Zhou et al., 2022).

Scientific Research Applications

  • Chemosensing : One study characterized a chemosensor compound for cadmium based on 5-chloro-8-methoxyquinoline, which selectively responds to Cd2+ ions. This compound may be useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Antimicrobial Activity : Research on 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde showed that some derivatives exhibited significant antimicrobial activities against various bacteria and fungi. Particularly, a compound with 2-chloro-6-methoxyquinolin-3-yl moiety showed high activity (Tabassum et al., 2014).

  • Fluorescence Studies : A study on a novel fluorescent Zn2+ probe based on 6-methoxyquinolin demonstrated high selectivity and strong fluorescence responses to Zn2+, indicating its potential as a low-priced yet high-quality Zn2+ probe (Zhao et al., 2011).

  • Synthesis of Novel Compounds : Several studies have been conducted on the synthesis of novel compounds using 6-methoxyquinoline or its derivatives. These include the synthesis of various thiazolidinone derivatives (Rana et al., 2008), luminescence properties of cyano functionalized 6-methoxyquinolin-2-ones (Enoua et al., 2009), and the synthesis of quinoline derivatives for potential antimicrobial and anticancer applications (Murugavel et al., 2017).

  • Antimalarial Applications : 2-Chloro-6-methoxyquinoline derivatives have been explored for antimalarial applications, as indicated in a study on the composition of the antimalarial drug R.63 (Barber & Wragg, 1946).

  • Fluorescence Quenching : A study investigated the fluorescence quenching of 6-methoxyquinoline, which can be used as a sensor for the detection of chloride ion in aqueous media (Mehata & Tripathi, 2002).

  • Photoexcited Dynamics : Research on the picosecond dynamics of photoexcited 6-methoxyquinoline molecules in solution provides insights into their photophysical properties (Poizat et al., 2004).

Safety And Hazards

2-Chloro-6-methoxyquinoline is considered hazardous. It is harmful if swallowed and causes serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJTYQUWRVCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159912
Record name 2-Chloro-6-methoxyquinoline
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyquinoline

CAS RN

13676-02-3
Record name 2-Chloro-6-methoxyquinoline
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Record name 2-Chloro-6-methoxyquinoline
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Record name 2-Chloro-6-methoxyquinoline
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Record name 2-chloro-6-methoxyquinoline
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Record name 2-CHLORO-6-METHOXYQUINOLINE
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Synthesis routes and methods I

Procedure details

A solution of 6-methoxyquinolin-2-ol (400 mg, 2.29 mmol) in POCl3 (5.0 mL) was refluxed for 2 hours. The solvent was removed under reduced pressure and the residue was dissolved in EtOAc (50 mL), the organic layer was washed with saturated NaHCO3 (30 mL×2), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=10/1) to give 2-chloro-6-methoxyquinoline (380 mg, yield 86%) as a solid. 1H NMR (CDCl3 400 MHz): δ 7.92 (d, J=8.4 Hz, 1H), 7.85 (d, J=9.2 Hz, 1H), 7.32-7.25 (m, 2H), 7.00 (d, J=2.4 Hz, 1H), 3.86 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-methoxyquinoline N-oxide (5.0 g, 29 mmol) in CHCl3 (30 mL) was treated by slow addition of POCl3 (5.3 mL, 57 mmol) at 0° C. The mixture was heated at 80° C. for 14 hours. The mixture was cooled and poured onto ice. After stirring for 30 min., the aqueous layer was adjusted to pH 9 by Na2CO3 addition. The mixture was extracted with CH2Cl2. The organic layer was worked-up. HPLC (1:10 EtOAc/hexane) gave 2.5g (46%) of 2-chloro-6-methoxyquinoline as a white solid, (M+) 193(100).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.7 g of 6-methoxy-2(1H)-quinolone (10 mmoles) in 25 mL POCl3 was refluxed for 2 hours. The reagent was removed under reduced pressure and the resulting gum dissolved in CH2Cl2. The solution was washed with aqueous NaHCO3 to remove remaining acid, dried over MgSO4, and then evaporated to afford 2-chloro-6-methoxy-quinoline as a solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
118
Citations
GB BACHMAN, DE COOPER - The Journal of Organic Chemistry, 1944 - ACS Publications
… It should be noted, however, that it is possible to reduce 2-chloro-6-methoxyquinoline catalytically to 6-methoxyquinoline and to recycle this material and obtain more of the 4-chloro …
Number of citations: 45 pubs.acs.org
DE Cooper - 1944 - search.proquest.com
The ratio of 2-chloro to 4-chloro derivatives form ed is about 1: 1.7 in the case of quinoline itself and 1: 0.6 in the case of 6-methoxyquinoline. In applying this reaction to various …
Number of citations: 2 search.proquest.com
M Hagrs, AH Bayoumi, KM El-Gamal… - Beni-Suef University …, 2015 - Elsevier
… 2-Mercapto-6-methoxyquinoline-3-carbonitrile (6) was prepared by reacting 2-chloro-6-methoxyquinoline-3-carbonitrile 5 with thiourea in dry ethanol (Nandeshwarappa et al, 2006, …
Number of citations: 6 www.sciencedirect.com
K Thirumurthy, G Thirunarayanan… - Acta Crystallographica …, 2015 - scripts.iucr.org
… A 25 ml round-bottom flask was charged with dimedone (1 mmol), 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol) 9-ethyl-9H-carbazol-3-amine (1 mmol) and sulfated SnO 2 -fly …
Number of citations: 2 scripts.iucr.org
R Subashini, FN Khan, M Gund… - … Section E: Structure …, 2009 - scripts.iucr.org
# # h,k,l, Fc-squared, Fo-squared, sigma(Fo-squared) and status flag # data_I _shelx_title ' P21/c' _shelx_refln_list_code 4 _shelx_F_calc_maximum 297.51 _exptl_crystal_F_000 …
Number of citations: 2 scripts.iucr.org
DV Patil, VS Patil, SA Sankpal, GB Kolekar… - Journal of Inclusion …, 2018 - Springer
… 2-Chloro-6-methoxyquinoline-3-carboxyaldehyde and potassium salts of different anions were purchased from Alfa Aesar and used without further purification. Ethanol was of …
Number of citations: 3 link.springer.com
S Bouacida, A Bouraiou, N Benhamoud… - … Section E: Structure …, 2012 - scripts.iucr.org
… First, 6-methoxy-1H-pyrazolo[3,4-b]quinoline was prepared from 2-chloro-6-methoxyquinoline-3-carbaldehyde and hydrazine hydrate in refluxing ethanol in a one-pot synthesis. Next, a …
Number of citations: 6 scripts.iucr.org
M Özdemir, GÖ Artuç, B Akkurt, B Yalçın… - New Journal of …, 2021 - pubs.rsc.org
… In this work, 2-chloro-6-methoxyquinoline-3-carbaldehyde was reacted with [4-(3,4-dicyanophenoxy)phenyl]acetic acid to obtain 2-(3,4-dicyanophenoxy)phenyl-4-(2-chloro-6-…
Number of citations: 3 pubs.rsc.org
HM Patel - Current Bioactive Compounds, 2018 - ingentaconnect.com
… Methods: The present methodology deals with Multicomponent reaction, in which, the mixture of 2,4- dihydroxybenzophenone 1.07 gm (0.005 M), 2-chloro-6-methoxyquinoline-3-…
Number of citations: 25 www.ingentaconnect.com
KM El-Gamal, MS Hagrs, HS Abulkhair - Bulletin of Faculty of Pharmacy …, 2016 - Elsevier
… The obtained precipitate was filtered off, washed with copious amount of water and recrystallized from ethanol to afford the corresponding 3-heteroaryl-2-chloro-6-methoxyquinoline …
Number of citations: 22 www.sciencedirect.com

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